4-(bromomethyl)-4-(propan-2-yl)oxane
Description
4-(Bromomethyl)-4-(propan-2-yl)oxane is a brominated oxane derivative featuring a bicyclic structure with a bromomethyl group and an isopropyl substituent at the 4-position of the oxane (tetrahydropyran) ring.
Properties
CAS No. |
1518013-67-6 |
|---|---|
Molecular Formula |
C9H17BrO |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-4-(propan-2-yl)oxane can be achieved through several methods:
Bromination of 4-methyl-4-(propan-2-yl)oxane: This involves the bromination of the methyl group using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the oxane ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be used to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Oxidation Products: Alcohols or ketones.
Reduction Products: Hydrocarbons or dehalogenated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: Potential use in the synthesis of biologically active compounds or pharmaceuticals.
Industry: May be used in the production of specialty chemicals, polymers, or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action for 4-(bromomethyl)-4-(propan-2-yl)oxane would depend on its specific application. In general, the bromomethyl group can act as an electrophile, participating in reactions with nucleophiles. The oxane ring provides a stable framework that can influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Key Findings:
Steric Effects : The isopropyl group in this compound introduces significant steric hindrance compared to methyl or dimethyl analogs, which may slow down nucleophilic substitution reactions but improve selectivity in complex syntheses .
Reactivity : Bromomethyl groups in oxane derivatives are highly reactive toward nucleophiles (e.g., amines, thiols), but steric shielding in bulkier analogs could necessitate harsher reaction conditions .
Solubility : Polar substituents (e.g., lactone in 5-(bromomethyl)oxolan-2-one) increase water solubility, whereas hydrophobic groups like isopropyl may favor organic-phase reactions .
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